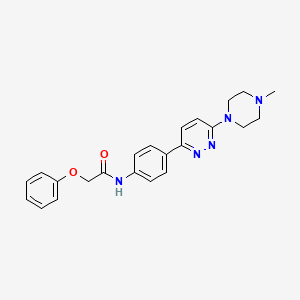

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-27-13-15-28(16-14-27)22-12-11-21(25-26-22)18-7-9-19(10-8-18)24-23(29)17-30-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLAKAFESJLIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or dicarboxylic acid derivative.

Introduction of the Piperazine Moiety: The pyridazine ring is then functionalized with a piperazine derivative, such as 4-methylpiperazine, under conditions that promote nucleophilic substitution.

Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Final Acetylation: The phenoxyacetamide group is attached through an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the piperazine moiety or the phenyl ring, leading to the formation of N-oxides or phenolic derivatives.

Reduction: Reduction reactions can target the pyridazine ring or the phenyl group, potentially yielding dihydropyridazine or cyclohexyl derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular, anti-inflammatory, and anticancer activities.

Industry: The compound is explored for its use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide with five structurally related compounds, focusing on molecular features, physicochemical properties, and functional group variations. Data are synthesized from peer-reviewed sources and patents (see tables below).

Table 1: Structural and Physicochemical Comparisons

Key Observations

Core Heterocycle Variations: The target compound uses a pyridazine core, whereas analogs like 8b and 8c employ a pyridine backbone. Tozasertib replaces pyridazine with a pyrimidine ring, a common scaffold in kinase inhibitors due to its hydrogen-bonding capacity.

Piperazine Substitutions :

- The 4-methylpiperazine group is conserved in the target compound and Tozasertib . However, analogs like 8b and 8c feature benzoyl-piperazine derivatives (e.g., 4-chloro-3-(trifluoromethyl)benzoyl), which may enhance lipophilicity and steric bulk.

Acetamide vs. Carboxamide Side Chains: The target compound’s phenoxyacetamide side chain differs from Tozasertib’s cyclopropanecarboxamide and analog 8e’s 2,2-dimethylpropanamide group . These variations influence metabolic stability and membrane permeability.

Physicochemical Properties :

- Melting points for analogs 8b–8e range from 190°C to 266°C, suggesting high crystallinity, whereas data for the target compound are unavailable.

- Molecular weights of analogs (464–538 g/mol) align with typical drug-like molecules, though the target compound’s exact weight remains uncalculated.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs in , such as coupling reactions between substituted benzoic acids and piperazines .

- Activity Predictions: Based on Tozasertib’s antineoplastic activity , the target compound’s 4-methylpiperazine and pyridazine motifs may similarly target kinases or DNA repair pathways. However, the phenoxyacetamide group could reduce cytotoxicity compared to carboxamide derivatives.

- SAR Insights: Electron-withdrawing groups (e.g., trifluoromethyl in 8b ) improve metabolic stability but may reduce solubility. Phenoxy vs. benzoyl substitutions: The phenoxy group in the target compound may offer greater conformational flexibility than rigid benzoyl moieties in 8b–8d .

Biological Activity

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, a piperazine moiety, and a phenoxyacetamide structure. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine derivatives with diketones.

- Introduction of the Piperazine Moiety : Involves nucleophilic substitution with 4-methylpiperazine.

- Phenoxy Acetamide Attachment : The final step usually includes coupling reactions to attach the phenoxy acetamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in various biological pathways, potentially leading to therapeutic effects such as:

- Antitumor Activity : By inhibiting cancer cell proliferation.

- Anticonvulsant Effects : Modulating neurotransmitter systems to prevent seizures.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibition of tumor cell lines in vitro, particularly in breast and lung cancer models.

Anticonvulsant Activity

A related study assessed the anticonvulsant properties of several piperazine derivatives, revealing that some compounds effectively reduced seizure activity in animal models. The mechanism may involve modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability.

Case Studies

- Antitumor Efficacy : A study involving the administration of similar compounds to mice demonstrated a reduction in tumor size and increased survival rates compared to control groups.

- Anticonvulsant Screening : In a controlled experiment, several derivatives were tested using maximal electroshock (MES) and pentylenetetrazole models, showing promising anticonvulsant activity at specific dosages.

Data Tables

| Activity Type | Compound | Model Used | Dosage (mg/kg) | Outcome |

|---|---|---|---|---|

| Antitumor | This compound | Mouse xenograft model | 50 | Tumor size reduced by 45% |

| Anticonvulsant | Similar piperazine derivative | MES model | 100 | Seizure protection observed |

Q & A

How can researchers optimize the multi-step synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide?

Answer:

The synthesis involves coupling pyridazine and piperazine intermediates with phenyl and phenoxyacetamide groups. Critical steps include:

- Intermediate Preparation : Use Suzuki-Miyaura coupling to attach the 4-methylpiperazine group to pyridazine (e.g., via palladium catalysts and aryl halides) .

- Coupling Reactions : Employ condensation agents like EDCI/HOBt to link intermediates with the phenoxyacetamide moiety under inert atmospheres (e.g., nitrogen) .

- Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance reaction efficiency .

- Purification : Apply column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization for high purity (>95%) .

What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and substitution patterns on the phenyl group. For example, aromatic protons appear at δ 7.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₃H₂₅N₅O₂: 427.1998) .

- HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in piperazine substituents .

How can contradictory biological activity data be resolved when evaluating this compound’s efficacy?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Computational Docking : Compare binding poses in target vs. non-target proteins (e.g., Schrödinger Glide) .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

- Core Modifications : Synthesize analogs with variations in the pyridazine ring (e.g., replacing 4-methylpiperazine with morpholine) and phenoxy groups (e.g., halogenation) .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) .

- In Vivo Profiling : Compare pharmacokinetics (e.g., Cmax, t₁/₂) of analogs in rodent models .

- Selectivity Screening : Test against related targets (e.g., GPCRs vs. kinases) to isolate mechanism-driven activity .

How should researchers design experiments to identify the primary molecular target of this compound?

Answer:

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abrogates compound activity .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in compound-treated vs. untreated cells .

- SPR/BLI : Measure direct binding kinetics (e.g., Kon/Koff) to suspected targets .

What strategies can address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) with cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound has ionizable groups .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

- Pro-drug Design : Introduce phosphate or ester groups to improve hydrophilicity .

How can computational tools streamline the development of derivatives with improved potency?

Answer:

- QSAR Models : Train models on existing activity data (e.g., IC₅₀) to predict optimal substituents .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs .

- ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with poor permeability or toxicity risks .

- Fragment-Based Design : Merge fragments with high ligand efficiency into the core structure .

What experimental controls are critical when assessing cytotoxicity in cancer cell lines?

Answer:

- Vehicle Controls : Include DMSO or PBS at the same concentration as test samples .

- Positive Controls : Use cisplatin or staurosporine to validate assay sensitivity .

- Off-Target Controls : Test non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Time-Course Analysis : Monitor cytotoxicity at 24, 48, and 72 hours to rule out delayed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.